molecular formula C20H21N3O3S B8741401 6-(2-p-Toluenesulphonamido-indan-5-yl)-4,5-dihydropyridazin-3(2H)-one CAS No. 114149-38-1

6-(2-p-Toluenesulphonamido-indan-5-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B8741401
Key on ui cas rn: 114149-38-1
M. Wt: 383.5 g/mol
InChI Key: HPHBEFJDQBZDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
NC1Cc2ccc(C3=NNC(=O)CC3)cc2C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[NH2:1][CH:2]1[CH2:3][c:4]2[cH:5][cH:6][c:7]([C:11]3=[N:16][NH:15][C:14](=[O:17])[CH2:13][CH2:12]3)[cH:8][c:9]2[CH2:10]1.[c:18]1([CH3:28])[cH:19][cH:20][c:21]([S:24](=[O:25])(=[O:26])[Cl:27])[cH:22][cH:23]1>>[NH:1]([CH:2]1[CH2:3][c:4]2[cH:5][cH:6][c:7]([C:11]3=[N:16][NH:15][C:14](=[O:17])[CH2:13][CH2:12]3)[cH:8][c:9]2[CH2:10]1)[S:24]([c:21]1[cH:20][cH:19][c:18]([CH3:28])[cH:23][cH:22]1)(=[O:25])=[O:26]

Inputs

Step One
Name
NC1Cc2ccc(C3=NNC(=O)CC3)cc2C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC1Cc2ccc(C3=NNC(=O)CC3)cc2C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(S(=O)(=O)Cl)cc1

Outcomes

Product
Name
Type
product
Smiles
Cc1ccc(S(=O)(=O)NC2Cc3ccc(C4=NNC(=O)CC4)cc3C2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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